3,5-dimethoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
Description
Historical Development of Heterocyclic Hybrid Molecules
Heterocyclic compounds constitute over 60% of FDA-approved drugs, a testament to their structural versatility and biological relevance. The conceptualization of hybrid molecules—entities combining two or more heterocyclic pharmacophores—emerged in the late 20th century as a strategy to overcome limitations of single-ring systems, such as metabolic instability and limited target selectivity. Early innovations focused on fusing nitrogen-containing rings like pyridine and piperidine with sulfur-based heterocycles such as thiophene, yielding compounds with enhanced pharmacokinetic profiles.
The advent of click chemistry in the 2000s revolutionized hybrid synthesis, particularly for 1,2,3-triazole-containing scaffolds. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) enabled precise, modular assembly of triazole hybrids, as exemplified by the Hantzsch-thiazole synthesis. Concurrently, advances in computational modeling allowed rational design of thiadiazole hybrids, leveraging their electron-rich aromatic systems for improved enzyme inhibition. By 2020, triazole-thiadiazole hybrids had demonstrated efficacy across therapeutic areas, including inflammation and oncology, validating their hybrid design.
Significance of 1,2,3-Triazole and 1,2,4-Thiadiazole Pharmacophores
The 1,2,3-triazole ring excels in forming hydrogen bonds via its N2 and N3 atoms, mimicking peptide bonds to engage biological targets like kinases and cyclooxygenases. Its metabolic stability—resistant to oxidative and hydrolytic degradation—makes it indispensable in drug design. For instance, triazole-containing hybrids exhibit prolonged half-lives compared to non-azole analogs, as demonstrated in anti-inflammatory studies where compound 13f reduced paw edema by 78% in murine models.
In contrast, the 1,2,4-thiadiazole ring contributes a polarized C=S bond and aromatic π-system, facilitating interactions with hydrophobic enzyme pockets. The sulfur atom enhances electron delocalization, increasing the ring’s dipole moment to 4.2 Debye—critical for disrupting charge-transfer complexes in pathological signaling. Hybrids pairing thiadiazole with triazole show synergistic effects; molecular docking reveals dual binding to TNF-α (ΔG = −9.3 kcal/mol) and COX-2 (ΔG = −8.7 kcal/mol), surpassing individual pharmacophores’ affinities.
Table 1: Comparative Bioactivity of Triazole-Thiadiazole Hybrids
Rationale for Integration of Benzamide Moiety with Heterocyclic Cores
Incorporating the 3,5-dimethoxybenzamide group addresses two pharmacological challenges: improving aqueous solubility and enabling allosteric modulation. The methoxy substituents (-OCH₃) confer a logP reduction of 0.6 units compared to non-substituted benzamides, enhancing blood-brain barrier permeability in preclinical models. Furthermore, the amide linkage (-NHCO-) serves as a hydrogen bond donor/acceptor, critical for binding to kinase ATP pockets.
Quantum mechanical calculations on the title compound reveal charge distribution patterns that stabilize receptor interactions. The triazole-thiadiazole core exhibits a quadrupole moment of −12.3 eŲ, complementary to the electrostatic surface of proinflammatory cytokines, while the benzamide’s methoxy groups donate electron density (Mulliken charge: −0.23 e) to adjacent carbonyl groups, polarizing the amide bond for stronger target engagement.
Table 2: Electronic Properties of Key Substituents
| Substituent | Mulliken Charge (e) | Dipole Moment (Debye) |
|---|---|---|
| 1,2,3-Triazole | N1: −0.45 | 2.8 |
| 1,2,4-Thiadiazole | S: −0.32 | 4.2 |
| 3-Methoxyphenyl | OCH₃: −0.23 | 1.6 |
Properties
IUPAC Name |
3,5-dimethoxy-N-[3-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4S/c1-12-18(24-26-27(12)14-6-5-7-15(10-14)29-2)19-22-21(32-25-19)23-20(28)13-8-16(30-3)11-17(9-13)31-4/h5-11H,1-4H3,(H,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEACSXUDTSSWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates a benzamide core with methoxy groups and incorporates both triazole and thiadiazole moieties, which are known for their diverse biological activities.
Structural Overview
The structural complexity of this compound is significant for its biological activity. The presence of multiple functional groups enhances its interaction with various biological targets. The key structural components include:
- Benzamide Core : Provides a scaffold for biological activity.
- Thiadiazole Ring : Known for antimicrobial and anticancer properties.
- Triazole Moiety : Associated with antiviral and antifungal activities.
This combination suggests a multifaceted mechanism of action that could be leveraged in drug development.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Thiadiazole derivatives have shown effectiveness against various bacterial strains including Gram-positive and Gram-negative bacteria. For instance:
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Triazoles are often linked to the inhibition of cancer cell proliferation. Preliminary studies indicate that derivatives containing thiadiazole and triazole rings can inhibit tumor growth in various cancer cell lines.
Enzyme Inhibition
The benzamide core allows for interactions with various enzymes. Compounds derived from benzamide are known to act as enzyme inhibitors, which can be crucial in developing treatments for diseases related to enzyme dysfunctions.
Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial properties of similar compounds, derivatives were tested against a range of bacterial strains using the cup plate diffusion method. Results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .
Study 2: Anticancer Activity
Another research effort focused on evaluating the anticancer potential of triazole-containing compounds. The results demonstrated that these compounds could inhibit cell proliferation in breast and colon cancer cell lines significantly .
The proposed mechanisms by which this compound exerts its biological effects include:
- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA strands.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes critical for pathogen survival or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and bioactivity. Below is a detailed comparison with key analogs from recent literature:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight | Yield (%) | Melting Point (°C) | Key Spectral Data (IR/NMR) |
|---|---|---|---|---|---|---|
| Target Compound | 1,2,3-Triazole + 1,2,4-Thiadiazole | 3,5-Dimethoxybenzamide, 3-Methoxyphenyl | ~482.5 (calc.) | N/A | N/A | Anticipated C=O stretch ~1670–1600 cm⁻¹ |
| N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, [2]) | Isoxazole + 1,3,4-Thiadiazole | Benzamide, Phenyl | 348.39 | 70 | 160 | C=O: 1606 cm⁻¹; Ar-H: 7.36–7.72 ppm |
| N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) | Pyridine + 1,3,4-Thiadiazole | Acetyl, Methyl | 414.49 | 80 | 290 | Dual C=O: 1679, 1605 cm⁻¹ |
| 6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) | Pyridine + 1,3,4-Thiadiazole | Ethoxycarbonyl, Methyl | 444.52 | 80 | 200 | C=O: 1715, 1617 cm⁻¹; CH3: 1.36 ppm |
| N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide [6] | Pyrazole + 1,2,4-Triazole | Nitrophenyl, Mercapto | 449.49 | N/A | N/A | N/A |
Key Observations :
Heterocyclic Core Influence: The 1,2,3-triazole in the target compound vs. Thiadiazole vs. Pyridine/Thiadiazole Hybrids: The 1,2,4-thiadiazole in the target compound may confer greater rigidity compared to the pyridine-thiadiazole hybrids (8a–c), affecting conformational adaptability during receptor interaction .
Substituent Effects: Methoxy Groups: The 3,5-dimethoxybenzamide moiety in the target compound likely enhances solubility compared to the nitro group in the pyrazole-triazole analog [6]. 3-Methoxyphenyl vs. Phenyl: The electron-donating methoxy group on the triazole ring may modulate electronic density, influencing interactions with hydrophobic enzyme pockets .
Synthetic Accessibility :
- The target compound’s synthesis would likely follow similar routes to Compound 6 and 8a–c, involving cyclocondensation of thiosemicarbazides or Huisgen cycloaddition for triazole formation . However, introducing multiple methoxy groups may require protective strategies to avoid side reactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : Key steps involve cyclocondensation of triazole precursors with substituted benzaldehydes or thiadiazole intermediates. For example, refluxing 4-amino-triazole derivatives with 3-methoxybenzaldehyde in ethanol/acetic acid (4–6 hours) yields the triazole core, followed by coupling with a thiadiazole-benzamide fragment . Optimization includes adjusting solvent polarity (e.g., DMF vs. ethanol), catalyst load (e.g., acetic acid for protonation), and temperature to improve yields (reported 60–80%) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), triazole (δ 7.5–8.5 ppm), and thiadiazole (δ 8.0–8.3 ppm) protons .
- IR spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and triazole/thiadiazole ring vibrations (~1500 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What in vitro assays are recommended for initial biological screening?
- Methodology : Prioritize enzyme inhibition (e.g., acetylcholinesterase, α-glucosidase) and antimicrobial assays (MIC determination via broth microdilution). For cytotoxicity, use MTT assays on cancer cell lines (IC₅₀ values reported in the 10–50 µM range for analogous compounds) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Methodology : Systematically modify substituents:
- Replace 3-methoxyphenyl with electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance enzyme binding .
- Vary the thiadiazole linker length to optimize steric compatibility with target active sites .
- Use computational docking (AutoDock Vina) to predict binding modes and prioritize synthetic targets .
Q. How can contradictions in biological activity data across assays be resolved?
- Methodology :
- Assay validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme inhibition) .
- Cellular context : Account for differences in membrane permeability (logP ~2.5) and efflux pump activity in cell lines .
- Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., IC₅₀ variability ±15%) .
Q. What strategies address low solubility in pharmacokinetic studies?
- Methodology :
- Prodrug design : Introduce phosphate esters at methoxy groups to enhance aqueous solubility .
- Nanoformulation : Use PEGylated liposomes (size <200 nm, PDI <0.2) to improve bioavailability .
- Co-solvent systems : Test DMSO/PBS mixtures (≤10% DMSO) for in vivo compatibility .
Q. How can computational modeling predict off-target interactions?
- Methodology :
- Pharmacophore mapping : Identify key H-bond acceptors (triazole N) and hydrophobic regions (methoxyphenyl) using Schrödinger .
- Machine learning : Train models on ChEMBL data to predict CYP450 inhibition (e.g., CYP3A4, risk >50%) .
- Molecular dynamics (MD) : Simulate binding stability (>50 ns trajectories) to prioritize analogs with sustained target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
